molecular formula C12H17NO2 B8464414 tert-Butyl 3-cyanocyclohex-3-ene-1-carboxylate

tert-Butyl 3-cyanocyclohex-3-ene-1-carboxylate

Cat. No.: B8464414
M. Wt: 207.27 g/mol
InChI Key: KJRJXCDYUUUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-cyanocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 3-cyanocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h5,10H,4,6-7H2,1-3H3

InChI Key

KJRJXCDYUUUTDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC=C(C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxocyclohexanecarboxylate (1.35 g, 6.81 mmol) was taken up in water (11.4 mL) and stirred at ambient temperature. Sodium metabisulfite (0.75 g, 3.9 mmol) was added and the mixture was allowed to stir for 40 minutes. Diethyl ether (11.4 mL) was added, followed by potassium cyanide (0.70 g, 11 mmol). The resulting mixture was allowed to stir vigorously for 1 hour before it was partitioned between diethyl ether and water. The organic layer was washed with water, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue, used without further purification, was dissolved in DCM (22.0 mL). DIPEA (1.07 g, 8.26 mmol) was added and the resulting mixture was cooled to 0° C. Methanesulfonyl chloride (0.69 g, 6.1 mmol) was added dropwise and the resulting mixture was maintained at 0° C. for 20 minutes then allowed to warm to ambient temperature. The mixture was partitioned between DCM and water. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue, used without further purification, was dissolved in pyridine (13.6 mL) and heated to 95° C. for 20 hours. The mixture was then allowed to cool to ambient temperature and was concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-45% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.07 g
Type
reactant
Reaction Step Four
Quantity
0.69 g
Type
reactant
Reaction Step Five
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Seven

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